molecular formula C9H13NO B1380571 (3-Amino-4-ethylphenyl)methanol CAS No. 5129-22-6

(3-Amino-4-ethylphenyl)methanol

Cat. No.: B1380571
CAS No.: 5129-22-6
M. Wt: 151.21 g/mol
InChI Key: AXSHHNHDOVDIPE-UHFFFAOYSA-N
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Description

(3-Amino-4-ethylphenyl)methanol is an organic compound with the molecular formula C9H13NO It features an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH) at the para position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-ethylphenyl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of ethyl-substituted benzyl alcohols. One common method is the reduction of 3-nitro-4-ethylbenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve moderate temperatures and pressures to ensure efficient reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly employed to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-ethylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of 3-amino-4-ethylbenzaldehyde or 3-amino-4-ethylbenzoic acid.

    Reduction: Formation of 3-amino-4-ethylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-Amino-4-ethylphenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-4-ethylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the aromatic ring can participate in π-π interactions. These interactions can influence cellular pathways and molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-4-methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (3-Amino-4-ethylphenol): Similar structure but with a hydroxyl group directly attached to the benzene ring.

Uniqueness

(3-Amino-4-ethylphenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which allows for diverse chemical reactivity and potential biological activity. The ethyl group also provides distinct steric and electronic properties compared to similar compounds with different substituents.

Biological Activity

(3-Amino-4-ethylphenyl)methanol, with the chemical formula C10H15N1O1, is a compound of interest due to its unique structural features, including an amino group and a hydroxymethyl group. These functionalities contribute to its diverse chemical reactivity and potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties.

The presence of both an amino group and a hydroxymethyl group allows this compound to participate in various chemical reactions:

  • Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The amino group can be reduced to form amines.
  • Substitution : The aromatic ring is capable of undergoing electrophilic substitution reactions, enhancing its versatility in synthetic chemistry.

The biological activity of this compound is largely attributed to its interactions with biological macromolecules. The amino group can form hydrogen bonds with target proteins, while the aromatic ring can engage in π-π stacking interactions. These interactions may modulate enzymatic activities or receptor functions, influencing various cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria are indicative of its potential as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. Notably, it has shown promising results against various human cancer cell lines:

Cell Line IC50 Value (µM) Effect
HeLa0.5Significant growth inhibition
A5490.4Moderate growth inhibition
MCF-70.6Effective against breast cancer cells
Jurkat1.2Reduced proliferation

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Case Studies

  • Antiproliferative Studies : In a study evaluating the antiproliferative effects of various derivatives, this compound was found to inhibit cancer cell growth effectively. The structure-activity relationship indicated that modifications to the phenyl ring could enhance its potency against specific cancer types .
  • In Vivo Studies : In animal models, this compound demonstrated significant tumor reduction in xenograft models of hepatocellular carcinoma, suggesting its potential for clinical applications in oncology .

Properties

IUPAC Name

(3-amino-4-ethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSHHNHDOVDIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306593
Record name 3-Amino-4-ethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-22-6
Record name 3-Amino-4-ethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-ethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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